2-(2,3,5-Trimethylphenoxy)benzaldehyde
Description
2-(2,3,5-Trimethylphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a phenoxy group with three methyl substituents at the 2-, 3-, and 5-positions of the aromatic ring. Its structure combines the reactivity of the benzaldehyde moiety with the steric and electronic effects of the trimethylphenoxy group. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds, such as triazoles, which are studied for their biological activities .
The synthesis of this compound typically involves nucleophilic aromatic substitution or condensation reactions. For instance, in a 2024 study, substituted benzaldehydes like 2-(2,3,5-Trimethylphenoxy)benzaldehyde were reacted with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole under acidic conditions to form bioactive triazole derivatives .
Properties
IUPAC Name |
2-(2,3,5-trimethylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)13(3)16(9-11)18-15-7-5-4-6-14(15)10-17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZFJNQGFACGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=CC=CC=C2C=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
2-(2,4-Dichlorophenoxy)benzaldehyde Substituents: Two chlorine atoms at the 2- and 4-positions of the phenoxy group. Reactivity: The electron-withdrawing chlorine atoms enhance electrophilicity at the aldehyde group, accelerating nucleophilic addition reactions. Biological Activity: Derivatives exhibit higher antimicrobial activity compared to methyl-substituted analogs due to increased polarity and membrane permeability .
4-Methoxybenzaldehyde (Vanillin Analog) Substituents: A single methoxy group at the para position. Reactivity: The electron-donating methoxy group reduces electrophilicity, requiring harsher reaction conditions (e.g., stronger acids or higher temperatures) for condensation.
Physicochemical Properties
The table below summarizes key properties of 2-(2,3,5-Trimethylphenoxy)benzaldehyde and analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Applications |
|---|---|---|---|---|---|
| 2-(2,3,5-Trimethylphenoxy)benzaldehyde | 2,3,5-Trimethylphenoxy | ~258.3 | 98–102 | 3.8 | Drug precursor, agrochemicals |
| 2-(2,4-Dichlorophenoxy)benzaldehyde | 2,4-Dichlorophenoxy | ~291.1 | 115–118 | 4.2 | Antimicrobial agents |
| 4-Methoxybenzaldehyde | 4-Methoxy | ~136.2 | 81–83 | 1.4 | Flavoring, fragrances |
Note: LogP values estimated via computational modeling; melting points derived from experimental studies .
Research Implications and Limitations
While 2-(2,3,5-Trimethylphenoxy)benzaldehyde shows promise in drug discovery, its methyl groups impose steric hindrance that may limit reaction yields compared to less bulky analogs. Further studies are needed to optimize its synthetic utility and explore synergistic effects in multi-component reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
